molecular formula C10H13ClF3N3O B2421021 2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide CAS No. 2411220-48-7

2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide

Cat. No. B2421021
CAS RN: 2411220-48-7
M. Wt: 283.68
InChI Key: HOHSFCDEYLHODQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX enzyme, 2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide exhibits significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. Additionally, it has been shown to exhibit minimal toxicity and side effects, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide is its significant anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. Additionally, it exhibits minimal toxicity and side effects, making it a safe and effective compound for use in lab experiments. However, one of the limitations of 2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide. One potential direction is the development of new drugs based on the compound for the treatment of inflammatory diseases. Additionally, further research is needed to elucidate the precise mechanism of action of the compound and its potential applications in other fields, such as cancer research and neurology. Finally, future studies should aim to address the limitations of the compound, such as its low solubility, in order to facilitate its use in a wider range of experiments.

Synthesis Methods

The synthesis of 2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide involves the reaction of 2-chloroacetamide with 2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClF3N3O/c1-5-8(6(2)17(3)16-5)9(10(12,13)14)15-7(18)4-11/h9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHSFCDEYLHODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide

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